1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
Brand Name: Vulcanchem
CAS No.: 15966-52-6
VCID: VC21042493
InChI: InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3
SMILES: CC1=[N+](C2=CC=CC=C2N1O)[O-]
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium

CAS No.: 15966-52-6

Cat. No.: VC21042493

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium - 15966-52-6

CAS No. 15966-52-6
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
Standard InChI InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3
Standard InChI Key XSOHMVMLXANIAU-UHFFFAOYSA-N
SMILES CC1=[N+](C2=CC=CC=C2N1O)[O-]
Canonical SMILES CC1=[N+](C2=CC=CC=C2N1O)[O-]

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound belonging to the benzimidazole derivatives class. It is characterized by a benzimidazole ring system with a hydroxy group, a methyl group, and an oxidized nitrogen atom. The compound's molecular formula is often reported as C₉H₈N₂O₂, although some sources incorrectly list it as C₈H₈N₂O₂ . Its CAS Registry Number is 15966-52-6.

Synthesis Methods

The synthesis of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium typically involves the cyclization of o-phenylenediamine with formic acid, followed by oxidation and methylation steps. Industrial methods often utilize continuous flow reactors to enhance efficiency and yield during synthesis. The reaction conditions usually require heating under reflux to facilitate the cyclization and oxidation processes.

Biological Activities and Applications

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has garnered attention for its potential biological activities, including anticancer properties. It may interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The compound's mechanism of action involves inhibiting enzymes involved in cell proliferation, which could contribute to its anticancer potential.

Biological Activities Table

ActivityDescription
Anticancer PropertiesPotential inhibition of enzymes involved in cell proliferation
Mechanism of ActionInteraction with enzymes and receptors to modulate their activity

Chemical Reactions and Transformations

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can undergo several chemical reactions, including oxidation and substitution reactions. The outcomes of these reactions depend significantly on the specific reagents and conditions employed. For instance, oxidation may lead to more highly oxidized derivatives, while substitution may introduce a variety of functional groups.

Chemical Reactions Table

Reaction TypeDescription
OxidationLeads to more highly oxidized derivatives
SubstitutionIntroduces various functional groups

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